molecular formula C23H27N7O2 B10991998 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Numéro de catalogue: B10991998
Poids moléculaire: 433.5 g/mol
Clé InChI: QXUTUBMOHIQHBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carboxamide moiety at position 3. The carboxamide is further linked to a 1,2,4-triazole ring via a 4-methoxyphenethyl chain.

Propriétés

Formule moléculaire

C23H27N7O2

Poids moléculaire

433.5 g/mol

Nom IUPAC

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N7O2/c1-13(2)18-12-17(20-14(3)29-30(4)21(20)24-18)22(31)26-23-25-19(27-28-23)11-8-15-6-9-16(32-5)10-7-15/h6-7,9-10,12-13H,8,11H2,1-5H3,(H2,25,26,27,28,31)

Clé InChI

QXUTUBMOHIQHBS-UHFFFAOYSA-N

SMILES canonique

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-{3-[2-(4-méthoxyphényl)éthyl]-1H-1,2,4-triazol-5-yl}-1,3-diméthyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :

    Formation du cycle triazole : Ceci peut être réalisé par cyclisation de dérivés d’hydrazine appropriés avec des acides carboxyliques ou leurs dérivés en conditions acides ou basiques.

    Construction du noyau pyrazolopyridine : Cette étape implique souvent la condensation de dérivés de pyrazole avec des cycles pyridine, en utilisant des catalyseurs tels que le palladium ou le cuivre.

    Attachement du groupe méthoxyphényle : Ceci peut être effectué par des réactions de substitution nucléophile où le groupe méthoxyphényle est introduit dans le cycle triazole.

    Couplage final : Le produit final est obtenu en couplant les composés intermédiaires dans des conditions contrôlées, en utilisant souvent des agents de couplage comme l’EDCI ou le DCC.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela inclut :

    Élargissement des réactions : Utiliser des réacteurs plus grands et des systèmes à flux continu pour gérer les quantités en vrac.

    Techniques de purification : Utiliser la cristallisation, la distillation et la chromatographie pour purifier le produit final.

    Contrôle qualité : Mettre en œuvre des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Triazole Ring Reactivity

The 1,2,4-triazole moiety is susceptible to substitution reactions , particularly at positions with lower electron density. Common modifications include:

  • N-Alkylation/Arylation : Reactivity with alkyl/aryl halides under basic conditions to form substituted derivatives.

  • Nucleophilic Aromatic Substitution : Halogen substituents (if present) could undergo displacement by amines or thiols.

  • Coordination Chemistry : Potential to act as a ligand for metal ions, forming complexes that may alter biological activity .

Carboxamide Group Transformations

The carboxamide group (-CONH-) can participate in:

  • Hydrolysis : Acidic or basic hydrolysis to yield carboxylic acid (-COOH) and amine (-NH2) derivatives.

  • Reduction : Conversion to amine (-CH2NH2) using agents like LiAlH4.

  • Condensation Reactions : Formation of Schiff bases or heterocycles via reaction with aldehydes or ketones .

Pyrazolo-Pyridine Core Modifications

The fused pyrazolo[3,4-b]pyridine system may undergo:

  • Electrophilic Substitution : Directed by electron-donating methyl and isopropyl groups, favoring reactions at specific positions.

  • Oxidation/Reduction : Potential for ring oxidation under strong oxidizing agents or selective reduction of double bonds .

Methoxyphenyl Ethyl Side Chain

The 4-methoxyphenyl ethyl group could participate in:

  • Demethylation : Cleavage of the methoxy group (-OCH3) to form phenolic derivatives under acidic conditions.

  • Cyclization : Intramolecular reactions to form fused rings under thermal or catalytic conditions .

Synthetic Pathways and Optimization

While specific reaction conditions for this compound are not documented, optimization strategies for similar triazole-pyridine hybrids include:

ParameterTypical ConditionsImpact on Yield/Purity
Solvent DMF, THF, or DCMPolarity affects reaction rate
Temperature 80–120°C (reflux)Higher temps accelerate kinetics
Catalyst Pd/C, CuI, or Lewis acidsEnhances regioselectivity
Reaction Time 6–24 hoursProlonged time improves yield

Predicted Reaction Outcomes

Based on structural analogs:

Reaction TypeExpected ProductApplication Relevance
Hydrolysis Carboxylic acid derivativeEnhanced solubility
N-Alkylation Substituted triazoleImproved pharmacokinetics
Demethylation Phenolic derivativeIncreased metabolic stability

Research Gaps and Recommendations

Current literature lacks explicit experimental data for this compound. Further studies should prioritize:

  • Reactivity Screening : Systematic exploration of substitution and functionalization.

  • Catalytic Studies : Optimization of metal-catalyzed cross-coupling reactions.

  • Biological Correlation : Linking chemical modifications to activity changes.

Applications De Recherche Scientifique

Research indicates that compounds containing triazole rings often exhibit significant biological activities. Specifically, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown promise in several therapeutic areas:

  • Antitumor Activity : The compound has demonstrated potential as an antitumor agent. Mechanistic studies suggest that its action may involve interactions with specific molecular targets such as enzymes or receptors, modulating biological pathways that lead to cancer cell apoptosis.
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens. The presence of the triazole ring is often correlated with enhanced antimicrobial efficacy.
  • Analgesic Effects : Some derivatives of triazole compounds have been noted for their analgesic properties, indicating potential applications in pain management therapies.

Synthesis Methodologies

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The following general approach is commonly employed:

  • Formation of the Triazole Ring : The initial step often involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce methoxy and ethyl groups through substitution reactions or coupling methods.
  • Final Coupling Steps : The final product is obtained through coupling reactions that link the pyrazolo[3,4-b]pyridine moiety with the triazole derivative.

Case Studies and Research Findings

Numerous studies have explored the synthesis and biological activities of related compounds. For instance:

  • A study published in Molecules highlighted the synthesis of various triazole derivatives and their evaluation for antitumor activity. The research indicated that modifications to the triazole ring significantly influence biological activity .
  • Another research article focused on the antimicrobial properties of substituted triazoles, demonstrating their effectiveness against resistant bacterial strains .

Mécanisme D'action

Le mécanisme d’action de N-{3-[2-(4-méthoxyphényl)éthyl]-1H-1,2,4-triazol-5-yl}-1,3-diméthyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut se lier à ces cibles, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous pyrazolo[3,4-b]pyridine derivatives:

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight Reference
Target Compound Pyrazolo[3,4-b]pyridine 1,3-dimethyl; 6-isopropyl; 4-carboxamide linked to triazol-5-yl-4-methoxyphenethyl Carboxamide ~466.5* N/A
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) Pyrazolo[3,4-b]pyridine 3,6-dimethyl; 1-phenyl; 4-carboxamide linked to 1-ethyl-3-methyl-pyrazol-4-yl Carboxamide 374.4
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937597-68-7) Pyrazolo[3,4-b]pyridine 1,3-dimethyl; 6-(3-methoxyphenyl) Carboxylic acid ~325.3*
4-(2-Methoxyethyl)-5-(1,3,6-trimethyl-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyrazolo[3,4-b]pyridine 1,3,6-trimethyl; triazole-3-thiol linked via 2-methoxyethyl Thiol ~346.4*

*Calculated based on molecular formulas.

Key Observations:

Carboxamide vs. The latter’s ionizable carboxyl group may improve aqueous solubility but reduce membrane permeability.

The 4-methoxyphenethyl-triazole chain in the target compound provides conformational flexibility and additional hydrophobic interactions, contrasting with the rigid 1-ethyl-3-methyl-pyrazole in CAS 1005612-70-3 .

Triazole Modifications : The thiol group in the triazole derivative from offers redox activity and metal-binding properties, which are absent in the target compound’s triazole-carboxamide system.

Metabolic and Analytical Profiling

  • LC-MS/MS Dereplication : Molecular networking () enables rapid comparison of fragmentation patterns. The target compound’s MS/MS profile would show similarities to other pyrazolo-pyridines (e.g., parent ion clusters at m/z 466.5) but distinct fragmentation due to the triazole-carboxamide chain .
  • IR/NMR Signatures : The target’s IR spectrum would exhibit stretches for carboxamide (C=O at ~1650 cm⁻¹) and triazole (C-N at ~1500 cm⁻¹), while NMR would resolve methyl (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Activité Biologique

The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a novel triazole derivative with significant potential in various biological applications. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical formula for the compound is C20H27N5O3C_{20}H_{27}N_5O_3. The structural features include:

  • A triazole ring
  • A pyrazolo[3,4-b]pyridine moiety
  • A methoxyphenyl substituent

Biological Activity Overview

Substituted triazole derivatives are known for their diverse biological activities. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have indicated that compounds similar to the one discussed exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial : In vitro tests suggest effectiveness against various bacterial strains.
  • Antifungal : Similar compounds have demonstrated efficacy against fungal infections.

Anticancer Potential

Research has highlighted the anticancer properties of triazole derivatives. The compound has been evaluated against several cancer cell lines:

  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects on human breast cancer cells (e.g., MCF7 cell line), with IC50 values suggesting potent activity.
Cell LineIC50 (μM)
MCF7 (Breast)27.3
HCT116 (Colon)6.2

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of enzyme activity : Triazoles often inhibit cytochrome P450 enzymes.
  • Induction of apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related triazole compounds:

  • Study on Antitumor Activity : A study reported that a related triazole derivative showed significant antitumor activity against various cancer cell lines, including MCF7 and HCT116. The cytotoxicity was attributed to the induction of apoptosis and disruption of cellular signaling pathways .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing and testing a series of triazole derivatives for their antimicrobial properties. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity against resistant strains .
  • Pharmacological Profiling : A comprehensive pharmacological assessment revealed that the compound exhibited not only anticancer and antimicrobial properties but also potential anti-inflammatory effects, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with the pyrazolo[3,4-b]pyridine moiety. Key steps include:

  • Cycloaddition : Use of copper sulfate and sodium ascorbate in a THF/water mixture at 50°C for 16 hours to ensure regioselective triazole formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
    Critical factors affecting yield:
  • Catalyst loading (1–5 mol% CuSO₄).
  • Reaction time optimization (12–24 hours) to minimize side products.
  • Temperature control (40–60°C) to balance reaction rate and decomposition .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR validate regiochemistry of the triazole and pyrazole rings. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while pyrazole protons appear as distinct singlets .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the triazol-5-yl substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer: A DoE approach evaluates variables such as:

  • Catalyst concentration (1–10 mol% CuSO₄).
  • Solvent ratios (THF:H₂O from 3:1 to 1:1).
  • Reaction temperature (40–80°C).
    Statistical models (e.g., response surface methodology) identify optimal conditions. For instance, highlights flow chemistry protocols where temperature and residence time are optimized via DoE to achieve >80% yield .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or other targets using fluorescence-based or radiometric methods. For analogs, pyrazole-triazole hybrids have been tested against EGFR or Aurora kinases .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Structural analogs in showed IC₅₀ values <10 μM, indicating potent activity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Q. How do molecular docking studies contribute to understanding the compound's mechanism of action?

Answer:

  • Docking into Target Proteins : The pyrazolo[3,4-b]pyridine core often occupies ATP-binding pockets in kinases. For example, describes analogs docked into CDK2, showing hydrogen bonds with Glu81 and Leu83 .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. PubChem data () provides structural parameters (e.g., torsional angles) for force field setup .

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

Answer:

  • Substituent Effect Analysis : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify pharmacophore elements. demonstrates that methoxy groups enhance solubility but reduce binding affinity in some cases .
  • Orthogonal Validation : Use multiple assays (e.g., enzymatic vs. cellular) to confirm activity. For instance, X-ray data () resolved discrepancies in triazole orientation affecting biological outcomes .

Q. What strategies improve the scalability of this compound's synthesis while maintaining purity?

Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility. reports a 7-year optimized protocol for similar heterocycles, achieving 90% purity at gram-scale .
  • In-line Analytics : Implement HPLC or FTIR monitoring to detect intermediates and adjust conditions dynamically .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.